BENGHE Foundational & Exploratory

Check Availability & Pricing

Olomoucine's Pivotal Role in the G1/S Phase
Transition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Olomoucine

Cat. No.: B1683950

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of Olomoucine as a potent inhibitor
of the G1/S phase transition of the cell cycle. Olomoucine, a purine analogue, has been
instrumental in dissecting the molecular machinery that governs this crucial checkpoint, making
it a valuable tool in cancer research and drug development. This document provides a
comprehensive overview of its mechanism of action, quantitative efficacy data, detailed
experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Cyclin-
Dependent Kinases

Olomoucine exerts its biological effects primarily through the competitive inhibition of cyclin-
dependent kinases (CDKs), key regulators of cell cycle progression. It specifically targets
CDKZ2, a kinase essential for the transition from the G1 (first gap) phase to the S (synthesis)
phase. By binding to the ATP-binding pocket of CDK2, Olomoucine prevents the
phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).

In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription
factors, preventing them from activating the transcription of genes required for DNA replication
and S-phase entry. The inhibition of CDK2 by Olomoucine maintains Rb in its active,
hypophosphorylated form, leading to a robust cell cycle arrest at the G1/S checkpoint.[1][2][3]
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Quantitative Data on Olomoucine's Efficacy

The potency of Olomoucine in inhibiting cell cycle progression and specific kinases has been
quantified across various cell lines and in vitro assays. The following tables summarize key
inhibitory and effective concentrations.

Table 1: Half-maximal Inhibitory Concentration (IC50) of Olomoucine against Key Kinases

Kinase Complex IC50 (pM)
CDC2/cyclin B 7
Cdk2/cyclin A 7
Cdk2/cyclin E 7
CDK/p35 3
ERK1/p44 MAP kinase 25

Data sourced from MedchemExpress.[5]

Table 2: Half-maximal Effective Concentration (EC50) of Olomoucine for Growth Inhibition in
Cancer Cell Lines

Cell Line Cancer Type EC50 (pM)
KB 3-1 Cervical Carcinoma 45
MDA-MB-231 Breast Adenocarcinoma 75
Evsa-T Breast Carcinoma 85

Data sourced from a study on human cancer cell lines.[3]

Table 3: Effective Concentrations of Olomoucine for G1/S Arrest
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Concentration for G1/S

Cell Line Cell Type

Arrest (uM)
MR65 Non-small cell lung cancer 10 - 200 (dose-dependent)
CHP-212 Neuroblastoma 10 - 200 (dose-dependent)
RAW?264.7 Murine Macrophage 75

Data compiled from various studies.[2][4][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of Olomoucine and the experimental procedures used to
study its effects, the following diagrams have been generated using the DOT language.

Signaling Pathway of Olomoucine-Induced G1/S Arrest
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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